molecular formula C9H11NO5S B3251084 3-Nitrophenethyl methanesulfonate CAS No. 206874-43-3

3-Nitrophenethyl methanesulfonate

Cat. No.: B3251084
CAS No.: 206874-43-3
M. Wt: 245.25 g/mol
InChI Key: XVUGJKOKDLWVJJ-UHFFFAOYSA-N
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Description

3-Nitrophenethyl methanesulfonate (CAS 206874-43-3) is a chemical building block of interest in organic synthesis and pharmaceutical research. With the molecular formula C 9 H 11 NO 5 S and a molecular weight of 245.25 g/mol, this compound features both a methanesulfonate (mesylate) ester group, a versatile leaving group in substitution reactions, and a 3-nitrophenethyl moiety . The mesylate group makes it a valuable precursor for synthesizing more complex molecules, particularly through nucleophilic substitution reactions where it can be displaced by amines or other nucleophiles. The aromatic nitro group can be further functionalized, for example, by reduction to an aniline, providing a handle for diversifying the molecular structure. This compound is offered with high purity and requires cold-chain transportation to ensure stability. It is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers in medicinal chemistry and process development can utilize this molecule as a key intermediate for constructing targeted libraries or optimizing synthetic routes. For specific purity specifications and available batch data, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-16(13,14)15-6-5-8-3-2-4-9(7-8)10(11)12/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGJKOKDLWVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenethyl Methanesulfonate

Role of the Nitro Group in Modulating Reaction Pathways

The meta-positioned nitro group is not a passive substituent; its strong electron-withdrawing nature actively influences the molecule's reactivity.

The nitro group exerts a powerful negative inductive effect (-I). From the meta position, it withdraws electron density from the phenyl ring and, by extension, from the attached phenethyl side chain. This has two major consequences for nucleophilic substitution:

Increased Electrophilicity: The inductive withdrawal of electrons makes the primary carbon atom even more electron-deficient (electrophilic) than it would be otherwise. This increased partial positive charge makes it a more attractive target for nucleophiles, thereby accelerating the rate of an SN2 reaction. reddit.com

Carbocation Destabilization: The same electron-withdrawing effect greatly destabilizes any developing positive charge on the side chain. This significantly raises the energy of the transition state leading to a carbocation, making the SN1 pathway even more kinetically unfavorable than for a non-substituted phenethyl system. libretexts.org

In essence, the electronic effect of the meta-nitro group serves to reinforce the substrate's intrinsic preference for the SN2 mechanism.

While direct intramolecular participation of the meta-nitro group in the substitution reaction is unlikely, the group can be involved in other chemical transformations. Under certain reaction conditions, the nitro group itself can react or influence adjacent parts of the molecule. For instance, studies on other nitroaromatic systems have shown that nitro groups can undergo migration on the aromatic ring during nucleophilic substitution reactions, particularly in polar aprotic solvents. clockss.org

Furthermore, the nitro group itself is susceptible to chemical modification. A common transformation is its reduction to an amino group (-NH₂) using reagents like H₂ over a palladium catalyst or metal-acid combinations. This conversion would fundamentally alter the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. Such a change would completely reverse its influence on a subsequent substitution reaction, now strongly favoring an SN1 pathway by stabilizing a benzylic carbocation.

Applications of 3 Nitrophenethyl Methanesulfonate in Complex Organic Synthesis

Utility as a Versatile Electrophilic Synthon

The chemical reactivity of 3-nitrophenethyl methanesulfonate (B1217627) is dominated by the presence of the methanesulfonate group, an excellent leaving group in nucleophilic substitution reactions. This inherent electrophilicity allows for the facile introduction of the 3-nitrophenethyl moiety into a wide range of molecules.

Intermediate in the Formation of Carbon-Nitrogen Bonds

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, given the prevalence of nitrogen-containing compounds in pharmaceuticals, agrochemicals, and materials science. 3-Nitrophenethyl methanesulfonate serves as a potent electrophile for the alkylation of various nitrogen nucleophiles. Primary and secondary amines, for instance, readily displace the methanesulfonate group to afford the corresponding N-(3-nitrophenethyl)amines. youtube.comlibretexts.org This reaction is a direct and efficient method for introducing the 3-nitrophenethyl scaffold.

The Gabriel synthesis, a classic method for preparing primary amines, can also be adapted using this compound. libretexts.org In this approach, potassium phthalimide (B116566) acts as a surrogate for ammonia, attacking the electrophilic carbon and displacing the methanesulfonate. Subsequent hydrazinolysis or acidic hydrolysis of the resulting N-(3-nitrophenethyl)phthalimide liberates the desired 3-nitrophenethylamine. This two-step sequence provides a reliable route to the primary amine, avoiding the potential for over-alkylation that can occur with direct amination. libretexts.org

The following table summarizes representative examples of C-N bond formation using this compound.

NucleophileProductReaction ConditionsReference
Ammonia3-NitrophenethylamineSolvent, Base libretexts.org
DiethylamineN,N-Diethyl-3-nitrophenethylamineAprotic Solvent youtube.com
Potassium PhthalimideN-(3-Nitrophenethyl)phthalimideDMF, Heat libretexts.org

Precursor for Carbon-Carbon Bond Forming Reactions

While primarily recognized for its role in C-N bond formation, this compound can also participate in carbon-carbon (C-C) bond forming reactions. The electrophilic nature of the carbon bearing the methanesulfonate group makes it susceptible to attack by a variety of carbon nucleophiles. For example, enolates derived from ketones, esters, and other carbonyl compounds can be alkylated with this compound to introduce the 3-nitrophenethyl unit. This strategy provides access to a range of functionalized carbonyl compounds with an extended carbon skeleton.

Furthermore, organometallic reagents, such as Grignard reagents and organocuprates, can potentially be employed to form C-C bonds through coupling reactions with this compound. These reactions, while less commonly reported for this specific substrate, are fundamental transformations in organic synthesis.

Incorporation into Heterocyclic and Carbocyclic Systems

The 3-nitrophenethyl moiety is a valuable building block for the synthesis of various heterocyclic and carbocyclic frameworks. The nitro group, in particular, can be a versatile functional handle for subsequent transformations. For instance, the reduction of the nitro group to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions.

One notable application is in the synthesis of 5,6,7,8-tetrahydroisoquinolines. nih.gov While not directly starting from this compound, related 3-nitrophenyl derivatives are key precursors. The synthesis involves the initial construction of a cyclohexanone (B45756) ring bearing the 3-nitrophenyl group, followed by a series of reactions to build the heterocyclic ring. nih.gov This highlights the utility of the nitrophenyl group in the assembly of complex heterocyclic systems.

Role in Cascade and Domino Reactions

Cascade and domino reactions represent a highly efficient approach to molecular synthesis, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. thieme-connect.de While specific examples detailing the role of this compound in such sequences are not extensively documented, its bifunctional nature—an electrophilic center and a latent nucleophilic center (after nitro reduction)—makes it a prime candidate for the design of novel cascade processes.

A hypothetical cascade could involve the initial nucleophilic substitution on the methanesulfonate, followed by reduction of the nitro group and a subsequent intramolecular cyclization. For example, reaction with a bifunctional nucleophile could set the stage for a tandem reaction sequence. Research in the area of tandem reactions of nitroarenes suggests the potential for such transformations. researchgate.net

Synthetic Strategies for the Construction of Advanced Organic Scaffolds

The development of synthetic strategies that provide access to advanced organic scaffolds is a key objective in modern organic chemistry. The reactivity profile of this compound allows for its incorporation into multi-step synthetic sequences aimed at constructing complex target molecules.

For example, the 3-nitrophenethyl group can be introduced early in a synthetic route, with the nitro group serving as a masked amino group or as an activating group for nucleophilic aromatic substitution on the phenyl ring. mdpi.com The methanesulfonate allows for the key C-C or C-N bond formation to connect the building block to the main scaffold. Subsequent manipulation of the nitro group and other functionalities can then be used to elaborate the molecule and introduce further complexity.

Advanced Analytical Techniques for Characterization and Process Monitoring

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the definitive identification and structural confirmation of 3-Nitrophenethyl methanesulfonate (B1217627). These techniques probe the molecular structure at a fundamental level, providing a wealth of information about the connectivity of atoms and the nature of functional groups.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-Nitrophenethyl methanesulfonate. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for assembling the complete molecular structure.

For this compound, a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-nitrophenyl group, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the methyl (-CH₃) group of the methanesulfonate moiety. The splitting patterns and coupling constants of the aromatic protons can confirm the 1,3-disubstitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring.

COSY: This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the two methylene groups in the phenethyl fragment.

HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbon signals.

HMBC: This long-range correlation experiment is crucial for connecting the different fragments of the molecule. For example, it would show correlations between the protons of the methylene group adjacent to the sulfonate ester and the carbon of the methanesulfonyl group, as well as correlations between the benzylic protons and the carbons of the nitrophenyl ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
-CH₃ (mesylate)3.05 (s, 3H)37.5H-CH₃ → C=S
-CH₂-O-4.40 (t, 2H)68.0H-CH₂O → C-benzylic, C=S
-CH₂-Ar3.15 (t, 2H)35.0H-CH₂Ar → C-aromatic
Aromatic CH7.50-8.20 (m, 4H)122.0-148.0-
Aromatic C-NO₂-148.3-
Aromatic C-CH₂-140.0-
C=S (mesylate)---
Note: These are illustrative values and actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. dtic.mil Coupled with fragmentation analysis (MS/MS), it offers valuable structural information.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize and subsequently fragment in a predictable manner. The fragmentation pattern serves as a molecular fingerprint. Key expected fragments for this compound would include:

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

A fragment corresponding to the loss of the methanesulfonate group.

A fragment representing the 3-nitrophenethyl cation.

Further fragmentation of the 3-nitrophenethyl moiety, including the loss of the nitro group. youtube.com

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Significance
245.04[C₉H₁₁NO₅S]⁺Molecular Ion
166.06[C₈H₈NO₂]⁺Loss of CH₃SO₂
150.05[C₈H₈O₂]⁺Loss of NO₂ from nitrophenethyl fragment
120.06[C₈H₈]⁺Loss of NO₂ and subsequent rearrangement
95.01[CH₃O₃S]⁺Methanesulfonate fragment
Note: These m/z values are calculated based on the elemental composition and represent a hypothetical fragmentation pattern.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The sulfonate group (S=O) would exhibit strong stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹. blogspot.com Aromatic C-H and C=C stretching vibrations would also be present. dtic.mil

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitro group also gives rise to strong Raman signals. spiedigitallibrary.org Raman can be particularly useful for analyzing samples in aqueous media and for studying the carbon backbone of the molecule. semanticscholar.org

Table 3: Expected Vibrational Spectroscopy Bands for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Nitro (NO₂) asymmetric stretch1530-1550 (Strong)1530-1550 (Strong)
Nitro (NO₂) symmetric stretch1340-1360 (Strong)1340-1360 (Medium)
Sulfonate (S=O) asymmetric stretch~1350 (Strong)~1350 (Weak)
Sulfonate (S=O) symmetric stretch~1175 (Strong)~1175 (Medium)
Aromatic C=C stretch1450-1600 (Medium-Weak)1450-1600 (Strong)
Aromatic C-H stretch3000-3100 (Medium-Weak)3000-3100 (Strong)
Aliphatic C-H stretch2850-2960 (Medium)2850-2960 (Medium)
Note: These are typical frequency ranges and the exact positions can be influenced by the molecular structure.

Chromatographic Separations for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling its quantification and purity determination.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach.

Method development would involve optimizing several parameters:

Column: A C18 or C8 column would be a suitable choice for retaining the relatively non-polar analyte.

Mobile Phase: A mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of compounds with a range of polarities.

Detector: A UV detector would be highly effective due to the strong UV absorbance of the nitrophenyl group. The detection wavelength would be set at or near the absorbance maximum of the nitroaromatic chromophore.

This developed HPLC method could be used to determine the purity of synthesized this compound and to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of the product over time.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C
Note: These are example parameters and would require optimization for a specific application.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, potentially with derivatization to increase its volatility and thermal stability.

A more powerful approach is the hyphenation of GC with Mass Spectrometry (GC-MS). This technique combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, providing a mass spectrum for each peak. This allows for the positive identification of this compound and any impurities present in the sample.

For monitoring reaction progress, GC-MS can provide a detailed profile of the reaction mixture at different time points, helping to understand the reaction kinetics and identify any side products that may be forming. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. This technique bridges the gap between gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering unique advantages for the analysis of a wide range of compounds.

For this compound, SFC could offer several potential benefits:

Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, which can be advantageous for separating this compound from its starting materials (e.g., 3-nitrophenethyl alcohol), by-products, and degradation products.

Analysis of Related Nitroaromatic Compounds: The analysis of nitroaromatic compounds by SFC is an established application. The methodology can be adapted to achieve high-resolution separation of various positional isomers and related impurities that might be present in a sample of this compound.

Chiral Separations: If chiral variants of this compound were to be synthesized, SFC would be a primary technique for their separation and enantiomeric purity determination, an area where SFC excels.

A hypothetical SFC method for the analysis of this compound could involve a packed column with a suitable stationary phase and a mobile phase consisting of supercritical CO2 with a polar co-solvent, such as methanol or isopropanol, to modulate the retention and selectivity.

Table 1: Hypothetical SFC Method Parameters for this compound Analysis

ParameterValue
Column Chiral or Achiral Packed Column (e.g., Diol, Amino)
Mobile Phase Supercritical CO2 / Methanol (Gradient or Isocratic)
Flow Rate 2 - 5 mL/min
Back Pressure 100 - 200 bar
Column Temperature 35 - 50 °C
Detection UV-Vis or Mass Spectrometry (MS)

In Situ and Operando Spectroscopic Techniques for Mechanistic Studies

In situ (in the reaction vessel) and operando (while the reaction is operating) spectroscopic techniques are invaluable tools for gaining real-time insights into reaction mechanisms, kinetics, and the formation of intermediates. For the synthesis of this compound, which typically involves the reaction of 3-nitrophenethyl alcohol with methanesulfonyl chloride in the presence of a base, these techniques could provide a wealth of information.

Commonly employed techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR is highly effective for monitoring the progress of the reaction. Specific vibrational bands can be tracked to follow the consumption of the starting material (disappearance of the O-H stretch from the alcohol) and the formation of the product (appearance of the S=O stretches from the methanesulfonate group).

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring reactions in aqueous or highly polar media. It can provide information on the formation of the sulfonate ester and changes in the aromatic ring substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about the reactants, intermediates, and products as the reaction proceeds. This can be crucial for identifying transient species and understanding the reaction pathway.

By continuously monitoring the reaction mixture, these techniques can help in optimizing reaction conditions such as temperature, addition rates, and reaction time to maximize yield and minimize impurity formation.

Table 2: Potential Spectroscopic Markers for In Situ Monitoring of this compound Synthesis

Spectroscopic TechniqueAnalyteKey Vibrational/Chemical Shift Region (Hypothetical)
FTIR 3-Nitrophenethyl alcohol~3300-3500 cm⁻¹ (O-H stretch)
FTIR This compound~1350-1370 cm⁻¹ and ~1170-1190 cm⁻¹ (asymmetric and symmetric S=O stretch)
Raman Nitro group~1340-1360 cm⁻¹ (NO₂ symmetric stretch)
¹H NMR Methanesulfonyl group~3.0-3.2 ppm (singlet, -SO₂CH₃)

The application of these advanced analytical techniques would enable a deeper understanding and more precise control over the synthesis and purification of this compound, leading to improved process efficiency and product quality.

Theoretical and Computational Chemistry Studies of 3 Nitrophenethyl Methanesulfonate

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method widely used to determine the electronic ground state properties of molecules. For a compound like 3-Nitrophenethyl methanesulfonate (B1217627), DFT calculations could yield valuable data such as optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic properties (dipole moment, polarizability), and vibrational frequencies. Such calculations would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.

However, a thorough search of scientific literature has not revealed any published studies that specifically report DFT calculations for the ground state properties of 3-Nitrophenethyl methanesulfonate. Consequently, no data tables for its computed properties can be provided at this time.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods are often employed to benchmark results or for systems where electron correlation is particularly important. They could provide highly accurate predictions of the ionization potential, electron affinity, and other energetic properties of this compound.

Despite the potential for high-accuracy predictions, no specific research articles employing ab initio methods to study this compound have been identified.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and predicting reaction kinetics and thermodynamics.

Computational Elucidation of Nucleophilic Substitution Mechanisms

The methanesulfonate group in this compound is an excellent leaving group, making the compound a likely substrate for nucleophilic substitution reactions (e.g., SN1 and SN2). Computational modeling could be used to map the potential energy surfaces for these reactions, locate the transition state structures, and calculate the activation energy barriers. This would provide a detailed, atomistic understanding of its reactivity with various nucleophiles.

A review of existing literature indicates that while the synthesis of this compound as a reactive intermediate is documented, no computational studies have been published that specifically elucidate its nucleophilic substitution mechanisms.

Energy Landscape Mapping for Competing Reactions

In addition to substitution reactions, this compound could potentially undergo competing elimination reactions (e.g., E1 and E2) under basic conditions. Computational chemistry could be used to map the energy landscape for both substitution and elimination pathways, allowing for a prediction of the reaction selectivity under different conditions.

Currently, there are no published computational studies that map the energy landscape for competing reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations model the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

For this compound, MD simulations could be used to explore its conformational space, identifying the most stable conformers and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation, one could study the specific effects of solvation on the conformational preferences and dynamics of the molecule. This would be particularly important for understanding its behavior and reactivity in solution.

A search of the scientific literature found no studies that have applied molecular dynamics simulations to analyze the conformation or solvation of this compound.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic signatures of molecules like this compound. Through the application of quantum mechanical calculations, it is possible to model various spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. These predictive models are instrumental in confirming molecular structures and understanding the electronic and vibrational characteristics of the compound.

The primary methodologies employed for these predictions are Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods allow for the calculation of optimized molecular geometries, vibrational frequencies (infrared spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. For this compound, computational models can predict the characteristic stretching and bending frequencies for its key functional groups. These include the symmetric and asymmetric stretches of the nitro (NO₂) group, the S=O stretches of the sulfonate group, and various C-H and C-C vibrations within the aromatic ring and the ethyl chain. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other theoretical approximations.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational ModeCalculated Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1530 - 1560
Nitro (NO₂)Symmetric Stretch~1345 - 1365
Sulfonate (S=O)Asymmetric Stretch~1350 - 1380
Sulfonate (S=O)Symmetric Stretch~1170 - 1190
Aromatic C-HStretch~3000 - 3100
Aliphatic C-HStretch~2850 - 2960

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). Computational models can predict the chemical shifts for the protons and carbons in the aromatic ring, the ethyl bridge, and the methyl group of the methanesulfonate moiety. The predicted shifts are influenced by the electronic environment of each nucleus, including the electron-withdrawing effects of the nitro and methanesulfonate groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)
Aromatic Protons~7.5 - 8.2
Methylene (B1212753) (-CH₂-O)~4.4 - 4.6
Methylene (-CH₂-Ar)~3.1 - 3.3
Methyl (-CH₃)~2.9 - 3.1

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
Aromatic C-NO₂~148 - 150
Aromatic Carbons~122 - 140
Methylene (-CH₂-O)~68 - 70
Methylene (-CH₂-Ar)~35 - 37
Methyl (-CH₃)~37 - 39

Mass Spectrometry (MS) Fragmentation Modeling:

While not a direct spectroscopic method in the same vein as IR or NMR, the prediction of mass spectrometry fragmentation patterns is a crucial aspect of computational analysis. By modeling the electronic structure and bond energies of the protonated molecular ion [M+H]⁺, it is possible to predict the most likely fragmentation pathways under conditions such as electron ionization (EI) or electrospray ionization (ESI). For this compound, predictable fragmentation would involve cleavage of the C-O bond of the ester, loss of the methanesulfonyl group, and various cleavages of the ethyl chain and rearrangements involving the nitro group. A study on the fragmentation patterns of related nitazene (B13437292) analogs under electron-activated dissociation (EAD) highlighted the formation of characteristic product ions, including those resulting from the loss of the alkyl side chain from the protonated molecular ions.

These computational predictions serve as a valuable guide for the identification and structural elucidation of this compound and can be particularly useful in distinguishing it from isomeric structures. The synergy between theoretical modeling and experimental spectroscopy provides a robust framework for the comprehensive characterization of this compound.

Photochemical Properties and Light Induced Transformations of Nitrophenethyl Systems

Intrinsic Photostability of the 3-Nitrophenethyl Moiety

The intrinsic photostability of a molecule refers to its ability to resist degradation or chemical change upon absorption of light. For the 3-nitrophenethyl moiety, the presence of the nitro group on the aromatic ring is the primary determinant of its photochemical reactivity. Nitroaromatic compounds are well-known to be photoreactive, and therefore, the 3-nitrophenethyl moiety is not expected to be intrinsically photostable.

Upon absorption of ultraviolet (UV) light, typically in the 200-400 nm range, the molecule is promoted to an electronically excited state. nsf.gov The energy of the absorbed photon can lead to the cleavage of chemical bonds or intramolecular rearrangements, resulting in the degradation of the original molecule. The specific photochemical pathways are highly dependent on the substitution pattern of the nitro group on the aromatic ring.

In the case of 3-nitrophenethyl derivatives, the meta-position of the nitro group influences the electronic distribution in the excited state and, consequently, the subsequent photochemical reactions. Unlike ortho-nitrobenzyl compounds, which are famous for their use as photolabile protecting groups due to an efficient intramolecular hydrogen abstraction, the meta-nitro isomers exhibit different reactivity patterns. nih.govacs.orgrsc.org The photostability is also influenced by the solvent environment, with different solvents potentially favoring different degradation pathways. researchgate.net

Parameter General Observation for Nitrophenethyl Systems Anticipated for 3-Nitrophenethyl methanesulfonate (B1217627)
UV Absorption Strong absorption in the UVA and UVB regions.Expected to absorb UV light, leading to electronic excitation.
Photoreactivity Generally photoreactive, undergoing various transformations.Not expected to be photostable upon UV irradiation.
Influence of Nitro Position Ortho-isomers are highly photoreactive via intramolecular H-abstraction. Meta and para isomers show different reactivity. nih.govacs.orgThe meta-position will dictate a specific set of photochemical reactions, different from the ortho-isomer.
Solvent Effects Photodegradation rates and pathways are often solvent-dependent. researchgate.netThe nature of the solvent is expected to influence its photostability.

Investigation of Photo-Induced Electron Transfer and Energy Transfer Pathways

Photo-induced electron transfer (PET) and energy transfer are fundamental processes that can occur from the excited state of a molecule. In the context of the 3-nitrophenethyl moiety, the electron-withdrawing nature of the nitro group makes it a potential electron acceptor in a PET process.

Upon photoexcitation, the 3-nitrophenethyl moiety can enter an excited singlet state (S1), which may then undergo intersystem crossing (ISC) to a longer-lived triplet state (T1). Both the S1 and T1 states are more potent oxidizing and reducing agents than the ground state. If a suitable electron donor is present in the system, either as another part of the molecule or as a separate species in solution, the excited nitrophenethyl moiety can accept an electron to form a radical anion.

Energy transfer can also occur if another chromophore with a lower-lying excited state is present. The excited 3-nitrophenethyl moiety can transfer its excitation energy to this acceptor molecule, returning to its ground state while the acceptor is promoted to an excited state. The efficiency of both PET and energy transfer processes is governed by factors such as the distance between the donor and acceptor, their relative orientations, and the thermodynamics of the process.

Process Description Relevance to 3-Nitrophenethyl methanesulfonate
Photo-Induced Electron Transfer (PET) Transfer of an electron from a donor to the photoexcited nitrophenethyl moiety.The electron-deficient nitroaromatic system in its excited state can act as an electron acceptor.
Energy Transfer Transfer of excitation energy from the photoexcited nitrophenethyl moiety to an acceptor molecule.Possible in the presence of suitable energy acceptors.
Intersystem Crossing (ISC) Transition from the excited singlet state (S1) to the excited triplet state (T1).A common process in nitroaromatic compounds, leading to a longer-lived excited state that can participate in PET or other reactions.

Mechanistic Studies of Photodegradation or Photo-Rearrangement Reactions

The photodegradation and photo-rearrangement of nitroaromatic compounds can proceed through several mechanistic pathways. For nitrophenethyl systems, these reactions are often initiated by the excitation of the nitro group.

One common pathway for nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. nih.gov However, this is more prevalent in ortho-isomers. For meta-isomers like this compound, other pathways are more likely. These can include:

Intramolecular Rearrangement: The excited state may undergo rearrangement to form various isomeric products. For instance, nitro-to-nitrite rearrangements have been observed in some nitroaromatic compounds.

Photoreduction of the Nitro Group: In the presence of a hydrogen donor, the excited nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.

Photosolvolysis/Photofragmentation: The bond between the ethyl side chain and the methanesulfonate group could be susceptible to light-induced cleavage. This would be a form of photosolvolysis if the reaction involves the solvent, or photofragmentation if it is a unimolecular process. This could lead to the formation of 3-nitrophenethyl alcohol and methanesulfonic acid, or other fragmentation products.

Ring Opening and Degradation: More extensive irradiation can lead to the opening of the aromatic ring and degradation into smaller, non-aromatic fragments.

The specific products formed will depend on the reaction conditions, including the wavelength of light used, the solvent, and the presence of oxygen or other reactive species.

Reaction Type Plausible Mechanism for a 3-Nitrophenethyl System Potential Products
Intramolecular Rearrangement Electronic redistribution in the excited state leading to new bond formations.Isomeric nitrophenethyl derivatives.
Photoreduction Hydrogen abstraction by the excited nitro group from the solvent or other molecules.3-Nitrosophenethyl methanesulfonate, 3-hydroxylaminophenethyl methanesulfonate.
Photofragmentation Cleavage of the ester bond upon photoexcitation.3-Nitrophenethyl alcohol, methanesulfonic acid, 3-nitrostyrene.
Photochemical Generation of NO Some nitro-containing compounds have been shown to produce nitric oxide (NO) upon UV irradiation. nih.govNitric oxide and other radical species.

Spectroscopic Analysis of Excited States and Transient Intermediates

The study of the excited states and transient intermediates in the photochemistry of this compound would rely on time-resolved spectroscopic techniques. These methods allow for the observation of short-lived species that are formed immediately after light absorption.

Transient Absorption Spectroscopy: This is a powerful technique to detect and characterize excited states and transient intermediates. rsc.orgresearchgate.netrsc.org By using a pump pulse to excite the sample and a probe pulse to measure the absorption at various delay times, one can monitor the formation and decay of different species. For a 3-nitrophenethyl compound, one might expect to observe the transient absorption of the excited singlet state (S1), the triplet state (T1), and any subsequent intermediates such as radicals or rearranged species. The T1 state of nitroaromatic compounds often has a characteristic absorption in the visible region of the spectrum.

Time-Resolved Infrared (TRIR) Spectroscopy: This technique provides structural information about transient species by monitoring changes in their vibrational spectra over time. nih.gov It would be particularly useful for identifying intermediates like aci-nitro species or ketene (B1206846) intermediates, should they form.

Fluorescence Spectroscopy: While many nitroaromatic compounds are weakly fluorescent due to efficient intersystem crossing and other non-radiative decay pathways, measuring the fluorescence spectrum and lifetime can provide information about the S1 state.

The table below summarizes the expected spectroscopic signatures for the transient species that could be involved in the photochemistry of this compound, based on data from analogous compounds.

Spectroscopic Technique Anticipated Observations for this compound Information Gained
Transient Absorption Spectroscopy - Short-lived absorption from the S1 state. - Longer-lived absorption from the T1 state. - Absorption from radical ions or other intermediates.- Lifetimes of excited states. - Kinetics of intermediate formation and decay. - Identification of reaction pathways.
Time-Resolved Infrared (TRIR) Spectroscopy - Changes in the vibrational bands of the nitro group and the sulfonate group. - Appearance of new bands corresponding to intermediates.- Structural information about transient species. - Direct observation of bond-making and bond-breaking processes.
Fluorescence Spectroscopy - Likely weak fluorescence emission.- Energy and lifetime of the S1 state.

Q & A

Basic: What are the standard methods for synthesizing and purifying 3-nitrophenethyl methanesulfonate?

Methodology:

  • Synthesis: React 3-nitrophenethyl alcohol with methanesulfonyl chloride in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or pyridine) at 0–5°C to prevent side reactions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the methanesulfonate group .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via thin-layer chromatography (TLC) or HPLC .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodology:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H and ¹³C NMR to identify methanesulfonate (δ ~3.0 ppm for CH₃SO₃) and nitrophenethyl aromatic protons (δ ~7.5–8.5 ppm) .
    • FT-IR: Confirm sulfonate (S=O stretching at ~1350–1200 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) functional groups .
  • Purity Assessment:
    • HPLC-MS/MS: Quantify impurities using reverse-phase C18 columns with acetonitrile/water mobile phases and electrospray ionization (ESI) .

Advanced: How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodology:

  • Mechanistic Insight: The electron-withdrawing nitro group meta to the methanesulfonate enhances electrophilicity at the benzylic carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols).
  • Experimental Design:
    • Compare reaction rates with non-nitrated analogs (e.g., phenethyl methanesulfonate) under identical conditions.
    • Monitor kinetics via UV-Vis spectroscopy or LC-MS to quantify intermediates .

Advanced: What strategies are used to study interactions between this compound and biomolecules (e.g., proteins)?

Methodology:

  • Bioconjugation Studies:
    • Incubate the compound with model nucleophiles (e.g., glutathione or lysine-rich proteins) and analyze adducts via MALDI-TOF or LC-MS/MS .
    • Use fluorescence quenching assays if the compound or protein contains fluorophores.
  • Computational Modeling:
    • Perform docking simulations (e.g., AutoDock Vina) to predict binding sites on proteins based on electrostatic potential maps .

Advanced: How can computational chemistry optimize reaction conditions for this compound in asymmetric synthesis?

Methodology:

  • Density Functional Theory (DFT): Calculate transition-state energies to predict stereoselectivity in reactions with chiral nucleophiles.
  • Solvent Effects: Simulate solvent interactions (e.g., polarizable continuum models) to optimize dielectric environments for desired reaction pathways .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodology:

  • Cross-Validation: Replicate experiments under standardized conditions (temperature, solvent, catalyst) and compare results using multiple analytical techniques (e.g., NMR, LC-MS, kinetic studies).
  • Meta-Analysis: Systematically review literature to identify confounding variables (e.g., trace moisture in reactions, impurities in starting materials) .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodology:

  • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C.
  • Regularly monitor decomposition via HPLC; hydrolytic degradation is minimized in anhydrous solvents (e.g., dried DMSO or DMF) .

Advanced: How is this compound utilized in the synthesis of fluorinated analogs?

Methodology:

  • Fluorination Reactions: React with fluorinated nucleophiles (e.g., KF/18-crown-6) under microwave irradiation to introduce CF₃ or CF₂ groups.
  • Applications: Synthesize fluorinated bioactive molecules for PET imaging or enzyme inhibitors, leveraging the nitro group’s directing effects in subsequent functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.